3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl-
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Overview
Description
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- is a synthetic organic compound that belongs to the class of furancarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbothioamide group: This step involves the reaction of the furan derivative with thiourea or a similar reagent under controlled conditions.
Substitution reactions:
Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.
Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Reactive Intermediates: The compound may form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarbothioamide, N-(4-chlorophenyl)-2-methyl-
- 3-Furancarbothioamide, N-(3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl-
Uniqueness
3-Furancarbothioamide, N-(4-chloro-3-(((2-propenyloxy)imino)methyl)phenyl)-2-methyl- is unique due to its specific substitution pattern and the presence of the 2-propenyloxy group. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
172998-58-2 |
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Molecular Formula |
C16H15ClN2O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-[4-chloro-3-[(E)-prop-2-enoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-3-7-21-18-10-12-9-13(4-5-15(12)17)19-16(22)14-6-8-20-11(14)2/h3-6,8-10H,1,7H2,2H3,(H,19,22)/b18-10+ |
InChI Key |
DJSIDTVOVQBTCC-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC=C |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC=C |
Origin of Product |
United States |
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